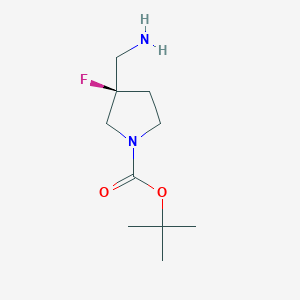

(R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R)-3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-5-4-10(11,6-12)7-13/h4-7,12H2,1-3H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGHVUMGNOAZIB-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@](C1)(CN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

(R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate has diverse applications in scientific research, including:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in biological studies to investigate its interactions with various biomolecules.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which (R)-tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and the aminomethyl group play crucial roles in these interactions, leading to various biological activities.

Comparison with Similar Compounds

Structural Analogues by Ring Size and Substituents

Table 1: Key Structural Analogs and Their Attributes

Key Observations:

- Ring Size: Pyrrolidine (5-membered): Offers a balance between conformational flexibility and rigidity, facilitating interactions with planar binding sites (e.g., enzyme active sites) . Azetidine (4-membered): Increased ring strain may enhance reactivity but reduce stability; smaller size limits substituent spatial arrangements .

- Substituent Effects: Aminomethyl vs. Hydroxymethyl: The NH2 group (target compound) enables protonation at physiological pH, fostering ionic interactions, while OH (e.g., CAS 1126650-66-5) participates in hydrogen bonding without charge . Fluorine vs. Trifluoromethylphenoxy: Fluorine’s electronegativity stabilizes adjacent bonds, whereas the trifluoromethylphenoxy group (CAS 101) introduces lipophilicity and steric bulk, altering solubility and target selectivity .

Stereochemical and Functional Group Comparisons

- (R)- vs. (S)-Configuration: The (R)-enantiomer’s spatial arrangement may optimize binding to chiral targets (e.g., G-protein-coupled receptors) compared to the (S)-configured phenoxy derivative in .

- Boc Protection : Universally employed across analogs to prevent amine oxidation and facilitate purification.

Physicochemical Properties

Table 2: Property Comparison

| Property | Target Compound | Azetidine (CAS 1083181-23-0) | Piperidine (CAS 2831891-21-3) |

|---|---|---|---|

| LogP (predicted) | 1.2 | 0.8 | 1.5 |

| Water Solubility | Moderate (NH2 enhances) | Low (smaller ring) | Low (larger ring) |

| Metabolic Stability | High (C-F bond inertness) | Moderate | High |

Q & A

Basic: What are the optimal synthetic routes for (R)-tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate?

Answer:

The synthesis typically involves multi-step strategies, including Boc-protection of the pyrrolidine nitrogen and fluorination at the 3-position. Key steps:

- Aminomethylation : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution under anhydrous conditions (e.g., THF, NaBH(OAc)₃) .

- Fluorination : Selective fluorination using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® at low temperatures (−78°C to 0°C) to retain stereochemical integrity .

- Boc Protection : tert-Butyloxycarbonyl (Boc) protection under basic conditions (e.g., DMAP, DCM) to stabilize the pyrrolidine ring .

Critical Parameters : Solvent choice (e.g., dichloromethane for Boc reactions), temperature control during fluorination, and chromatographic purification (silica gel, hexane/EtOAc gradients) to achieve >95% purity .

Advanced: How does stereochemistry at the 3-position influence the compound’s interaction with biological targets?

Answer:

The (R)-configuration at the 3-position determines binding affinity to chiral biological targets (e.g., enzymes, GPCRs). Methodological insights:

- Enantiomer Comparison : Studies on (S)-enantiomers show reduced activity in kinase inhibition assays, highlighting stereospecificity .

- Structural Analysis : X-ray crystallography (using SHELX programs ) or NMR-derived NOE correlations can map interactions between the fluorinated pyrrolidine and target active sites .

- Computational Docking : MD simulations (e.g., AutoDock Vina) predict enhanced hydrogen bonding between the (R)-configured aminomethyl group and catalytic residues (e.g., in proteases) .

Basic: What analytical techniques validate the structure and purity of this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry :

- HRMS/ESI-MS : Verify molecular ion [M+H]⁺ (calc. for C₁₀H₂₀FN₂O₂: 231.15 g/mol) and fragmentation patterns .

- HPLC : Purity assessment (>99%) using C18 columns and acetonitrile/water gradients .

Advanced: How should researchers address discrepancies in reported reactivity data for this compound?

Answer:

Discrepancies often arise from substituent electronic effects or solvent polarity . Mitigation strategies:

- Controlled Reactivity Studies : Systematically vary solvents (e.g., DMF vs. THF) and bases (e.g., K₂CO₃ vs. Et₃N) in nucleophilic substitution reactions .

- Kinetic Profiling : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates (e.g., Boc deprotection under acidic conditions) .

- Cross-Validation : Compare XRD-derived bond lengths/angles (using SHELXL ) with computational models (DFT) to resolve structural ambiguities .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at 2–8°C in airtight containers to prevent Boc-group hydrolysis .

- Moisture Control : Use desiccants (e.g., silica gel) and avoid aqueous solvents .

- Light Sensitivity : Protect from UV exposure (amber glass vials) to prevent fluorophenyl degradation .

Advanced: Which computational methods predict the compound’s pharmacokinetics and toxicity?

Answer:

- ADMET Prediction : Tools like SwissADME or pkCSM estimate:

- Lipophilicity (LogP: ~1.8), indicating moderate blood-brain barrier penetration .

- CYP450 Inhibition : Fluorine’s electronegativity reduces CYP3A4 binding, lowering hepatotoxicity risk .

- Molecular Dynamics (MD) : Simulate binding to serum albumin to predict plasma half-life .

- Toxicophore Mapping : Identify reactive motifs (e.g., primary amine) using DEREK or ProTox-II .

Basic: How is the compound’s stereochemical purity assessed during synthesis?

Answer:

- Chiral HPLC : Use columns like Chiralpak IA-3 with n-hexane/isopropanol eluents to resolve enantiomers (retention time differences >2 min) .

- Optical Rotation : Compare [α]D²⁵ values with literature (e.g., [α]D²⁵ = +15.6° for (R)-isomer in methanol) .

Advanced: What strategies optimize the compound’s solubility for in vivo studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.